molecular formula C10H14ClNO2 B1386657 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride CAS No. 1092797-55-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

Cat. No. B1386657
M. Wt: 215.67 g/mol
InChI Key: VSVIXBOCIIALFF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride is a chemical compound with the empirical formula C10H13NO2 . It is a solid substance and its molecular weight is 179.22 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride .


Molecular Structure Analysis

The SMILES string for this compound is CC(N)c1ccc2OCCOc2c1 . The InChI code is 1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 . For more detailed structural analysis, you may refer to the 2D or 3D molecular structure provided by chemical databases .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 179.22 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

  • Biochemistry
    • Application : This compound is used as a building block in the synthesis of more complex molecules . It’s often used in early discovery research .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research. Typically, this compound would be used in a laboratory setting, following specific experimental procedures outlined by the researchers. Unfortunately, the exact procedures or technical details are not provided .
    • Results or Outcomes : The outcomes can also vary greatly depending on the context of the research. In one study, compounds similar to “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride” exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
  • Organic Synthesis
    • Application : This compound is often used as a building block in the synthesis of more complex molecules . It’s often used in early discovery research .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research. Typically, this compound would be used in a laboratory setting, following specific experimental procedures outlined by the researchers. Unfortunately, the exact procedures or technical details are not provided .
    • Results or Outcomes : The outcomes can also vary greatly depending on the context of the research. In one study, compounds similar to “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride” were used in the synthesis of N-substituted benzenesulfonamides .
  • Pharmaceutical Research
    • Application : This compound is used as a building block in the synthesis of more complex molecules . It’s often used in early discovery research .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research. Typically, this compound would be used in a laboratory setting, following specific experimental procedures outlined by the researchers .
    • Results or Outcomes : The outcomes can also vary greatly depending on the context of the research. In one study, compounds similar to “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride” were used in the synthesis of N-substituted benzenesulfonamides .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The signal word for this compound is “Warning” and it has the GHS07 pictogram . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVIXBOCIIALFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656395
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride

CAS RN

1092797-55-1
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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